molecular formula C32H33FN2O3 B10865813 10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10865813
M. Wt: 512.6 g/mol
InChI Key: PMCBPPVJFSTHOA-UHFFFAOYSA-N
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Description

10-Acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by three distinct substituents:

  • Position 3: A 4-fluorophenyl group, introducing moderate electron-withdrawing effects and enhancing metabolic stability.
  • Position 10: An acetyl group, contributing to polarity and influencing hydrogen-bonding interactions.
  • Position 11: A 4-(pentyloxy)phenyl group, providing lipophilicity and membrane permeability due to its long alkyl chain.

Its structural complexity necessitates careful synthesis optimization, as seen in related analogs .

Properties

Molecular Formula

C32H33FN2O3

Molecular Weight

512.6 g/mol

IUPAC Name

5-acetyl-9-(4-fluorophenyl)-6-(4-pentoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H33FN2O3/c1-3-4-7-18-38-26-16-12-23(13-17-26)32-31-28(34-27-8-5-6-9-29(27)35(32)21(2)36)19-24(20-30(31)37)22-10-14-25(33)15-11-22/h5-6,8-17,24,32,34H,3-4,7,18-20H2,1-2H3

InChI Key

PMCBPPVJFSTHOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[b,e][1,4]diazepin-1-one core, followed by the introduction of the acetyl, fluorophenyl, and pentyloxyphenyl groups through various substitution reactions. Common reagents used in these reactions include acetyl chloride, fluorobenzene, and pentyloxybenzene, along with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents like dichloromethane (DCM), and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s dibenzo[b,e][1,4]diazepin-1-one core structure is known for its potential therapeutic properties, making it a candidate for drug development and pharmacological studies.

    Materials Science: The unique structural features of the compound can be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving the central nervous system.

    Industrial Applications: The compound’s chemical reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound’s dibenzo[b,e][1,4]diazepin-1-one core structure is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, the presence of fluorophenyl and pentyloxyphenyl groups may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Solubility and Lipophilicity

  • The target compound ’s pentyloxy chain (logP ~4.5) balances lipophilicity and solubility better than analogs with shorter chains (e.g., methoxy in , logP ~3.9) or bulky groups (trifluoromethyl in , logP ~5.8) .
  • The 10-benzoyl analog () has higher molecular weight (541.682 vs. target ~525) and logP (~6.1), reducing aqueous solubility .

Metabolic Stability

  • Fluorine in the target compound mitigates oxidative metabolism compared to non-fluorinated analogs (e.g., ’s nitro group, which is prone to reduction) .
  • The trifluoroacetyl analog () exhibits superior metabolic resistance due to the strong C-F bonds, but its high lipophilicity may limit bioavailability .

Bioactivity and Binding Affinity

  • Trimethoxyphenyl groups () enhance binding to aromatic receptors (e.g., serotonin receptors) via π-π interactions, a feature less pronounced in the target compound .

Research Findings and Data Tables

NMR Chemical Shift Comparisons (Inferred from )

Proton Position Target Compound (δ, ppm) 3-Nitrophenyl Analog (δ, ppm) Trifluoromethyl Analog (δ, ppm)
Aromatic H (Position 3) 7.25–7.35 (fluorophenyl) 7.60–7.75 (nitrophenyl) 7.10–7.20 (methoxyphenyl)
Acetyl CH3 (Position 10) 2.45 (s) 2.50 (s)
Pentyloxy/Oxy Chain 0.90–1.70 (pentyloxy) 3.85 (methoxy)

Note: Data inferred from substituent effects; exact values require experimental validation .

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